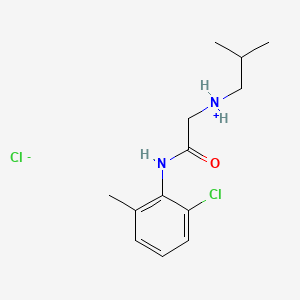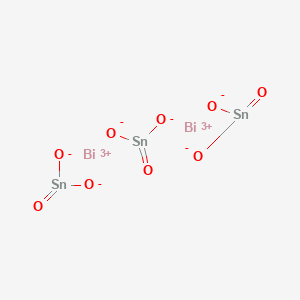![molecular formula C30H62N2O4 B13751380 N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid CAS No. 221446-54-4](/img/structure/B13751380.png)
N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid is a compound that combines the properties of an amide and a hydroxy acid. The compound is known for its surfactant properties and is used in various industrial and scientific applications. The molecular formula of N-[3-(dimethylamino)propyl]docosanamide is C27H56N2O, and the molecular formula of 2-hydroxypropanoic acid is C3H6O3 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]docosanamide typically involves the reaction of docosanoic acid with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond . The reaction conditions include maintaining a temperature range of 80-100°C and using an inert atmosphere to prevent oxidation.
For 2-hydroxypropanoic acid, it is commonly produced through the fermentation of carbohydrates by lactic acid bacteria. The fermentation process involves maintaining a pH range of 5.0-6.0 and a temperature range of 30-40°C .
Industrial Production Methods
In industrial settings, N-[3-(dimethylamino)propyl]docosanamide is produced in large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process involves continuous stirring and the use of high-purity reactants to minimize impurities .
2-hydroxypropanoic acid is produced industrially through both fermentation and chemical synthesis. The fermentation process is scaled up using bioreactors, while chemical synthesis involves the hydrolysis of lactonitrile under acidic conditions .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(dimethylamino)propyl]docosanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, although this reaction is less common.
2-hydroxypropanoic acid undergoes reactions such as:
Esterification: Reacts with alcohols to form esters.
Oxidation: Can be oxidized to pyruvic acid.
Common Reagents and Conditions
Hydrolysis: Uses water and either hydrochloric acid or sodium hydroxide as reagents.
Esterification: Uses alcohols and sulfuric acid as a catalyst
Major Products
Hydrolysis of N-[3-(dimethylamino)propyl]docosanamide: Produces docosanoic acid and 3-(dimethylamino)propylamine.
Esterification of 2-hydroxypropanoic acid: Produces esters such as ethyl lactate.
Aplicaciones Científicas De Investigación
N-[3-(dimethylamino)propyl]docosanamide is used in various scientific research applications, including:
Surfactants: Used in formulations for detergents and emulsifiers.
Biomedical Research: Investigated for its potential in drug delivery systems due to its amphiphilic nature.
2-hydroxypropanoic acid is widely used in:
Biodegradable Plastics: As a monomer for polylactic acid production.
Food Industry: As a preservative and flavoring agent.
Mecanismo De Acción
The mechanism of action of N-[3-(dimethylamino)propyl]docosanamide involves its ability to reduce surface tension, making it effective as a surfactant. It interacts with lipid bilayers, disrupting membrane integrity and enhancing permeability .
2-hydroxypropanoic acid acts as a metabolic intermediate in various biochemical pathways. It is involved in glycolysis and can be converted to pyruvate, which enters the citric acid cycle .
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(dimethylamino)propyl]docosanamide: Similar compounds include N-[3-(dimethylamino)propyl]stearamide and N-[3-(dimethylamino)propyl]palmitamide.
2-hydroxypropanoic acid: Similar compounds include 2-hydroxybutanoic acid and 2-hydroxyisobutyric acid.
Uniqueness
N-[3-(dimethylamino)propyl]docosanamide is unique due to its long carbon chain, which imparts distinct hydrophobic properties, making it highly effective in reducing surface tension .
2-hydroxypropanoic acid is unique for its role in metabolic pathways and its biodegradability, making it environmentally friendly .
Propiedades
Número CAS |
221446-54-4 |
|---|---|
Fórmula molecular |
C30H62N2O4 |
Peso molecular |
514.8 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid |
InChI |
InChI=1S/C27H56N2O.C3H6O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(30)28-25-23-26-29(2)3;1-2(4)3(5)6/h4-26H2,1-3H3,(H,28,30);2,4H,1H3,(H,5,6) |
Clave InChI |
NSFSVQXYLWDILV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[[5-(2,2-diphenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B13751333.png)
![2,2,4-Trimethylpentyl 2-[[2-oxo-2-(2,2,4-trimethylpentoxy)ethyl]tetrasulfanyl]acetate](/img/structure/B13751337.png)






![2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate](/img/structure/B13751392.png)

